molecular formula C6H9N B13009901 6-Azabicyclo[3.2.0]hept-3-ene CAS No. 1638763-35-5

6-Azabicyclo[3.2.0]hept-3-ene

Cat. No.: B13009901
CAS No.: 1638763-35-5
M. Wt: 95.14 g/mol
InChI Key: JVMATCACPSLCKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Azabicyclo[3.2.0]hept-3-ene is a bicyclic compound that features a nitrogen atom within its ring structure. This compound is notable for its unique structural properties, which make it a subject of interest in various fields of chemical research. The presence of the nitrogen atom within the bicyclic framework imparts distinct reactivity and stability characteristics to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 6-Azabicyclo[3.2.0]hept-3-ene involves the enantioselective hydrolysis of β-lactam using Rhodococcus equi, which provides (1R,5S)-6-azabicyclo[3.2.0]hept-3-en-7-one . This precursor can then be further manipulated to yield the desired compound.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale chemoenzymatic processes. These processes often utilize enzymatic resolution techniques to achieve high enantiomeric purity and yield.

Scientific Research Applications

6-Azabicyclo[3.2.0]hept-3-ene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Azabicyclo[3.2.0]hept-3-ene involves its interaction with specific molecular targets, such as enzymes. For example, in the synthesis of cispentacin, the compound undergoes enantioselective hydrolysis, which is facilitated by the enzyme Rhodococcus equi . This interaction highlights the compound’s ability to participate in selective biochemical transformations.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Azabicyclo[3.2.0]hept-3-ene is unique due to its specific bicyclic structure and the presence of a nitrogen atom, which imparts distinct reactivity and stability. Its ability to undergo enantioselective hydrolysis and participate in cycloaddition reactions sets it apart from other similar compounds.

Properties

CAS No.

1638763-35-5

Molecular Formula

C6H9N

Molecular Weight

95.14 g/mol

IUPAC Name

6-azabicyclo[3.2.0]hept-3-ene

InChI

InChI=1S/C6H9N/c1-2-5-4-7-6(5)3-1/h1,3,5-7H,2,4H2

InChI Key

JVMATCACPSLCKZ-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2C1CN2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.